REACTION_CXSMILES
|
[N:1]([C:4]([CH3:15])([CH3:14])[CH2:5][C:6]([NH:8][CH2:9][C:10]([F:13])([F:12])[F:11])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH3:15][C:4]([NH2:1])([CH3:14])[CH2:5][CH2:6][NH:8][CH2:9][C:10]([F:11])([F:12])[F:13] |f:1.2.3.4.5.6,8.9|
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Name
|
3-Azido-3-methyl-N-(2,2,2-trifluoroethyl)butanamide
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Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CC(=O)NCC(F)(F)F)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for a further 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux (30 min)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the flask was fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 min to a give fine white suspension
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washed with isopropyl alcohol (2×200 mL)
|
Type
|
ADDITION
|
Details
|
Aqueous acid (6 N HCl, 10.0 mL) was added to the combined filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotovap to an oily residue
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM (100 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated with a bath temperature between 10-13° C. to an orange liquid (8.84 g, quant)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC(CCNCC(F)(F)F)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |